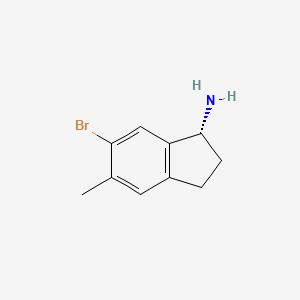
(R)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 5-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired amine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions: ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis to produce chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, depending on its specific interactions with target molecules.
類似化合物との比較
®-6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
®-6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
®-6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine imparts unique reactivity and binding properties compared to its halogenated analogs. The size and electronegativity of bromine influence the compound’s chemical behavior and interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(1R)-6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChIキー |
JKNDFHIQSYIFBW-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC2=C(C=C1Br)[C@@H](CC2)N |
正規SMILES |
CC1=CC2=C(C=C1Br)C(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


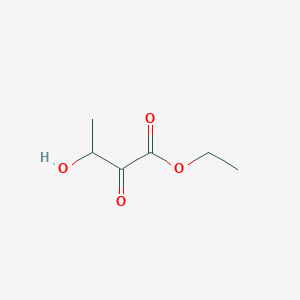
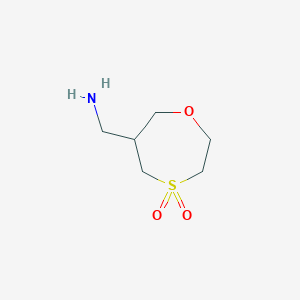
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

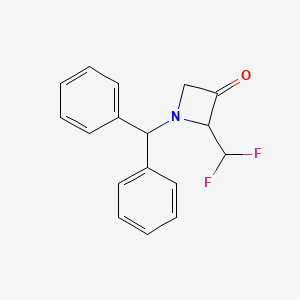

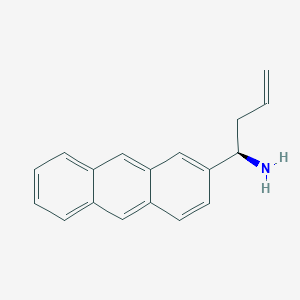
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)

